Haloxyfop-etotyl

Catalog No.
S565415
CAS No.
87237-48-7
M.F
C19H19ClF3NO5
M. Wt
433.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Haloxyfop-etotyl

CAS Number

87237-48-7

Product Name

Haloxyfop-etotyl

IUPAC Name

2-ethoxyethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate

Molecular Formula

C19H19ClF3NO5

Molecular Weight

433.8 g/mol

InChI

InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3

InChI Key

MIJLZGZLQLAQCM-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Solubility

1.34e-06 M

Synonyms

2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-propanoic Acid 2-Ethoxyethyl Ester; Chloretazate; Dowco 453; Gallant; Gallant 125EE; Haloxyfop ethoxyethyl ester; Haloxyfop-ethoxyethyl; Zellek

Canonical SMILES

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Control of Poa annua in Turf Grass

Control of Weeds in Soybean Crops

Control of Weeds in Beet and Sugar Beet Fodder

Control of Weeds in Beans and Peas

Metabolism Studies in Animals

Haloxyfop-etotyl is a selective herbicide belonging to the aryloxyphenoxypropionic acid class. Its chemical structure is characterized by the presence of a phenoxy group attached to a propanoic acid moiety, specifically designed for the inhibition of grass weeds in broadleaf crops. The International Organization for Standardization (ISO) approved name for haloxyfop-etotyl is (RS)-2-[4-(3-chloro-5-trifluoromethyl-2-pyridinyl)oxy]phenoxypropanoic acid, and its molecular formula is C₁₅H₁₁ClF₃NO₄ with a molecular weight of approximately 361.7 g/mol . It appears as a white crystalline solid with a melting point ranging from 56 to 58 °C and has low water solubility but is soluble in organic solvents like acetone and dichloromethane .

Haloxyfop-etotyl undergoes hydrolysis to yield haloxyfop, its active form, upon application to plants. This transformation is crucial for its herbicidal activity, as the active R-isomer of haloxyfop exhibits significant inhibitory effects on the enzyme acetyl coenzyme A carboxylase (EC 6.4.1.2), which is essential for fatty acid synthesis in plants . The herbicide's stability varies with pH; it is more stable in acidic conditions and degrades rapidly in alkaline environments, with a half-life of approximately 141 days at pH 5 but only 2 hours at pH 9 .

Haloxyfop-etotyl primarily acts as a herbicide by inhibiting fatty acid synthesis in target plants. Its mechanism involves the selective inhibition of acetyl coenzyme A carboxylase, crucial for the growth of grass weeds while sparing broadleaf crops . The effective concentration needed to inhibit this enzyme (IC50) is around 0.5 μM for corn seedlings, indicating its potency against specific weed species . Furthermore, studies have shown that haloxyfop-R, the active isomer, is responsible for the herbicidal effects, while the S-isomer exhibits negligible activity .

The synthesis of haloxyfop-etotyl can be achieved through various methods, including one-pot reactions involving halo-heterocycles and (R)-4-hydroxyphenoxypropionic acid. A notable method employs cyanuric chloride as a catalyst under mild conditions to produce aryloxyphenoxypropionate derivatives efficiently . Specific reaction conditions involve stirring at elevated temperatures (50-60 °C) and subsequent purification steps to isolate the desired product in good yield.

Haloxyfop-etotyl is widely utilized in agriculture as a selective herbicide for controlling grass weeds in various broadleaf crops such as soybeans and cotton. Its selective action allows farmers to manage weed populations effectively without harming their crops . Additionally, its formulation as an ethoxyethyl ester enhances its efficacy and stability in agricultural applications.

Research into the interaction of haloxyfop-etotyl with other compounds has demonstrated its potential synergistic effects when combined with other herbicides or agricultural chemicals. Studies indicate that it can enhance the effectiveness of certain fungicides or insecticides, leading to improved pest management strategies . Furthermore, pharmacokinetic studies reveal that haloxyfop-etotyl is rapidly absorbed and metabolized in various animal models, indicating low toxicity and environmental persistence under controlled conditions .

Haloxyfop-etotyl shares similarities with several other herbicides within the aryloxyphenoxypropionic acid class. Below are some comparable compounds:

Compound NameChemical StructureUnique Features
HaloxyfopC₁₅H₁₁ClF₃NO₄Active form; selective against grass weeds
SethoxydimC₁₅H₁₃ClF₃NO₂Also inhibits acetyl coenzyme A carboxylase
QuizalofopC₁₄H₁₃ClF₃NO₂Similar mechanism; used against grass weeds
FenoxapropC₁₄H₁₂ClF₂NO₂Selective for certain broadleaf crops

Haloxyfop-etotyl's uniqueness lies in its specific action against grass weeds while being safe for broadleaf crops due to its selective herbicidal properties and rapid metabolic conversion to its active form upon application . This selectivity makes it an essential tool in integrated weed management systems.

XLogP3

4.7

LogP

4.33 (LogP)

Melting Point

60.0 °C

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.23e-11 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

87237-48-7

Wikipedia

Haloxyfop-etotyl

Dates

Modify: 2023-08-15

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